molecular formula C23H24O4 B14479857 2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} CAS No. 71571-25-0

2,2'-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one}

Cat. No.: B14479857
CAS No.: 71571-25-0
M. Wt: 364.4 g/mol
InChI Key: VTYDWYOHEXDPMN-UHFFFAOYSA-N
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Description

2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is a complex organic compound characterized by its unique structure, which includes two furan rings attached to a cyclohexanone core via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} typically involves the condensation of furan-2-carbaldehyde with cyclohexanone in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} involves its interaction with specific molecular targets. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanone core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis{6-[(furan-2-yl)methylidene]cyclohexan-1-one} is unique due to its combination of furan rings and a cyclohexanone core, which imparts distinct chemical and biological properties.

Properties

CAS No.

71571-25-0

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-6-[[3-(furan-2-ylmethylidene)-2-oxocyclohexyl]methyl]cyclohexan-1-one

InChI

InChI=1S/C23H24O4/c24-22-16(5-1-7-18(22)14-20-9-3-11-26-20)13-17-6-2-8-19(23(17)25)15-21-10-4-12-27-21/h3-4,9-12,14-17H,1-2,5-8,13H2

InChI Key

VTYDWYOHEXDPMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(=CC2=CC=CO2)C1)CC3CCCC(=CC4=CC=CO4)C3=O

Origin of Product

United States

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